
5-Methoxy-2,4-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,4-dimethylbenzoic acid is an aromatic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of methoxy and methyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,4-dimethylbenzoic acid typically involves the methylation of 2,4-dimethylbenzoic acid. One common method is the reaction of 2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens or nitro groups at specific positions on the benzene ring.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,4-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-methylbenzoic acid: A positional isomer with similar chemical properties but different substitution patterns.
2,5-Dimethylbenzoic acid: Lacks the methoxy group, leading to different reactivity and applications.
2,4-Dimethoxybenzoic acid:
Uniqueness
5-Methoxy-2,4-dimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
5-methoxy-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
InChI-Schlüssel |
VFFWKQUWLDFKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


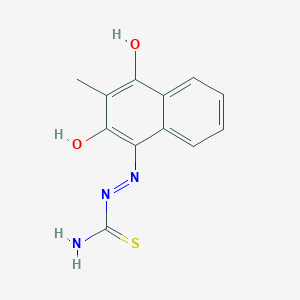

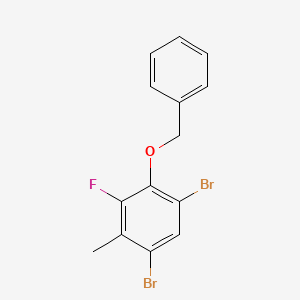
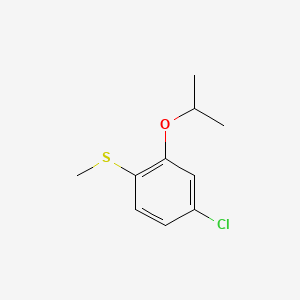
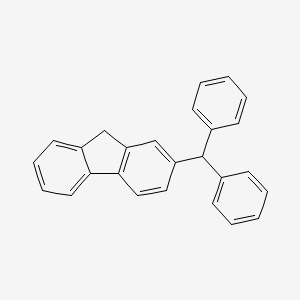
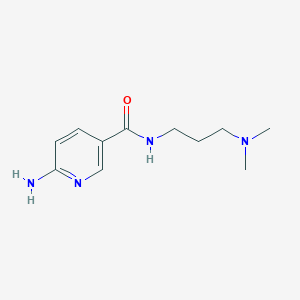

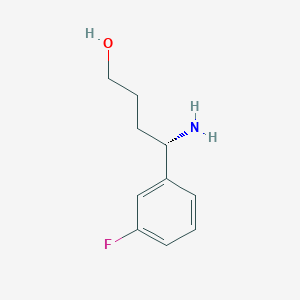

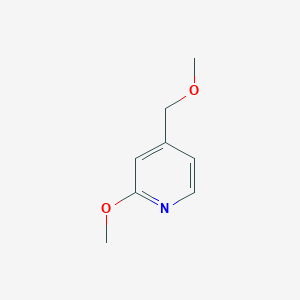
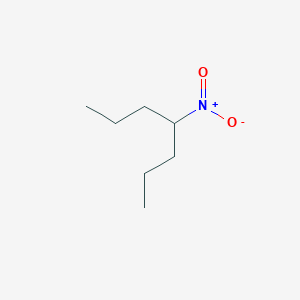
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
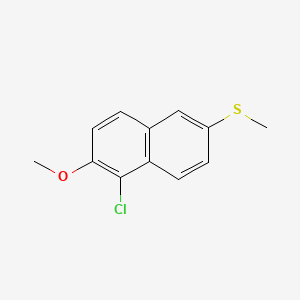
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
